Adapiprazine
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Overview
Description
Adapiprazine is a prochlorperazine with methyl group replaced by an adamantyl grou[ that works as an anesthetic drug.
Scientific Research Applications
Immunotropic Activity
Adapiprazine has been identified to have a unique immunotropic activity. It exhibits immunodepressive action on both primary and secondary responses in mice immunized with sheep erythrocytes. This finding suggests its potential in modulating immune responses, differentiating it from other drugs like aethaperazine and metherazine, which do not display such immunodepressive action. Furthermore, adapiprazine shows effectiveness in arresting the rejection of a skin allotransplant in mice, indicating its potential in transplant medicine. However, it does not affect spontaneous migration of leucocytes or the immune roset-formation process in vitro at certain concentrations (Kovalev et al., 1977).
Receptor Reserve-Dependent Properties
Adapiprazine's pharmacological properties have been compared with other antipsychotics, revealing its unique receptor reserve-dependent characteristics. Such properties are crucial for understanding its efficacy and side effects in treating psychiatric disorders. Studies demonstrate that the level of receptor reserves influences the potencies and side effects associated with antipsychotics like adapiprazine, which may contribute to its favorable tolerability in clinical settings (Tadori et al., 2009).
Treatment of Huntington's Disease Symptoms
Research has explored the role of adapiprazine in managing symptoms of Huntington's disease, such as chorea, motor performance, and functional disability. Preliminary studies indicate that adapiprazine can control involuntary movements and psychiatric symptoms effectively, with tolerable side effects. This suggests its potential as a therapeutic option for Huntington's disease, warranting further long-term studies (Brusa et al., 2009).
Interaction with 5-HT1A Receptor
Adapiprazole has been identified to bind with high affinity to the 5-HT1A receptor, displaying potent partial agonism. This interaction could contribute significantly to its efficacy against schizophrenia symptoms, including anxiety, depression, and cognitive symptoms, as well as to its favorable side-effect profile. Understanding this interaction is key to comprehending adapiprazole's therapeutic potential in psychiatric disorders (Jordan et al., 2002).
Use in Major Depressive Disorder
Adapiprazole has been explored as an adjunctive therapy for treating major depressive disorder (MDD). Clinical trials have demonstrated its efficacy and safety as an adjunct to antidepressants in treating MDD. This research provides insight into appropriate dosing, duration of treatment, and potential differential effects on depressive subgroups, which are critical for clinical decision-making (Pae et al., 2011).
properties
CAS RN |
57942-72-0 |
---|---|
Product Name |
Adapiprazine |
Molecular Formula |
C29H36ClN3S |
Molecular Weight |
494.1 g/mol |
IUPAC Name |
10-[3-[4-(2-adamantyl)piperazin-1-yl]propyl]-2-chlorophenothiazine |
InChI |
InChI=1S/C29H36ClN3S/c30-24-6-7-28-26(19-24)33(25-4-1-2-5-27(25)34-28)9-3-8-31-10-12-32(13-11-31)29-22-15-20-14-21(17-22)18-23(29)16-20/h1-2,4-7,19-23,29H,3,8-18H2 |
InChI Key |
YEGURFOMLAJGMB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5C6CC7CC(C6)CC5C7 |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5C6CC7CC(C6)CC5C7 |
Appearance |
Solid powder |
Other CAS RN |
57942-72-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Adapiprazine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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